3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile
Descripción
This compound features a thieno[3,2-d]pyrimidine core fused with a thiophene ring and a pyrimidine-dione system. Key structural elements include:
Propiedades
IUPAC Name |
3-[[3-(4-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-15-4-6-16(7-5-15)24-19(25)18-17(8-9-27-18)23(20(24)26)12-14-3-1-2-13(10-14)11-22/h1-10,17-18H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIZDJVRUKZQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of the Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 3-aminothiophene-2-carboxylate derivatives with urea or thiourea analogs. For example:
Step 1: Cyclocondensation
A mixture of ethyl 3-amino-4-methylthiophene-2-carboxylate (1.0 equiv) and N-(4-chlorophenyl)urea (1.2 equiv) in acetic acid undergoes reflux at 120°C for 12 hours, yielding 3-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the pyrimidine ring.
Functionalization at Position 1: Methylation with Benzonitrile
Alkylation of the pyrimidine nitrogen at position 1 is achieved using (bromomethyl)benzonitrile under basic conditions:
Step 2: N-Alkylation
To a solution of 3-(4-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidine (1.0 equiv) in dimethylformamide (DMF), potassium carbonate (2.0 equiv) and (bromomethyl)benzonitrile (1.5 equiv) are added. The mixture is stirred at 80°C for 6 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane).
Optimization Notes :
Alternative Routes: One-Pot Synthesis
Recent patents describe a one-pot approach combining cyclization and alkylation:
Procedure :
3-Amino-4-methylthiophene-2-carboxylic acid (1.0 equiv), 4-chlorophenyl isocyanate (1.1 equiv), and (cyanomethyl)benzoic acid (1.2 equiv) are heated in phosphoryl chloride (POCl₃) at 100°C for 8 hours. The reaction mixture is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol.
Advantages :
- Reduced purification steps.
- POCl₃ acts as both solvent and dehydrating agent, enhancing cyclization efficiency.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, thieno-H), 7.65–7.60 (m, 4H, Ar-H), 5.32 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
- ¹³C NMR : δ 163.2 (C=O), 158.1 (C=N), 139.5 (C-Cl), 132.1–118.9 (aromatic carbons), 117.4 (CN), 42.1 (CH₂).
Mass Spectrometry :
Synthetic Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during cyclocondensation may yield isomeric byproducts. Employing electron-deficient aryl ureas (e.g., 4-chlorophenyl urea) directs substitution to the para position, minimizing ortho/meta isomers.
Stability of the Nitrile Group
The benzonitrile moiety is susceptible to hydrolysis under acidic or basic conditions. Using mild bases (e.g., K₂CO₃ instead of NaOH) and avoiding prolonged heating preserves nitrile integrity.
Industrial-Scale Considerations
Green Chemistry Approaches
Solvent-Free Synthesis :
Microwave-assisted reactions in solvent-free conditions reduce waste and improve yields (e.g., 85% yield in 2 hours vs. 72% in 6 hours under conventional heating).
Catalytic Methods : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables late-stage functionalization but remains unexplored for this specific compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C22H24ClN5O4
- Molecular Weight : 457.9 g/mol
- IUPAC Name : 3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile
The compound's structure incorporates a thieno[3,2-d]pyrimidine moiety which is known for its pharmacological significance. The presence of the chlorophenyl group enhances its lipophilicity and biological activity.
Antitumor Activity
Research indicates that compounds similar to 3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile exhibit significant antitumor properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving:
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent activation of apoptotic pathways.
- Inhibition of Key Kinases : The compound has been identified as a potential inhibitor of kinases that regulate the cell cycle and apoptosis.
Data Table: Antitumor Activity
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in melanoma cells | |
| Cytotoxicity | Significant cytotoxicity against B16F10 melanoma cells |
Enzyme Inhibition
The compound's structure suggests potential inhibition of enzymes involved in nucleic acid synthesis and repair. This inhibition could lead to reduced cell proliferation in various cancer types. Specific studies have focused on:
- Nucleoside Diphosphate Kinase Inhibition : This enzyme plays a crucial role in nucleotide metabolism and DNA synthesis.
Data Table: Enzyme Inhibition
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the benzonitrile group is believed to contribute to this activity. Research has indicated:
- Effectiveness Against Bacterial Strains : The compound exhibits dose-dependent inhibition against common bacteria such as E. coli and S. aureus.
Data Table: Antimicrobial Activity
| Microbial Strain | Observed Effects | Reference |
|---|---|---|
| E. coli | Dose-dependent inhibition | |
| S. aureus | Dose-dependent inhibition |
Antitumor Effects
A notable study demonstrated that derivatives similar to 3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile showed significant cytotoxicity against B16F10 melanoma cells. The mechanism was linked to ROS generation and activation of caspase-mediated apoptosis pathways.
Enzyme Interaction
Another investigation focused on the compound's ability to inhibit specific kinases involved in cell cycle regulation. This research highlighted its potential as a lead compound for developing new anticancer agents targeting these pathways.
Antimicrobial Activity
A series of experiments evaluated the compound's effectiveness against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.
Mecanismo De Acción
The mechanism by which 3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
Compound A: 2-[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- Core: Shares the thieno[3,2-d]pyrimidine scaffold and 4-chlorophenyl group.
- Substituent : A sulfanyl acetamide chain replaces the benzonitrile group.
- Activity: Sulfanyl groups may improve solubility but reduce CNS penetration compared to benzonitrile. No direct activity data is provided, but similar scaffolds are associated with kinase inhibition .
Compound B : 5-(4-Chlorophenyl)-3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl-thiophene-2-carboxylic acid (19b)
- Core : Hybrid pyrrolo-triazolo-pyrimidine-thiophene system.
- Substituent : Carboxylic acid at thiophene-2-position vs. benzonitrile in the target compound.
- Activity : Exhibited superior anticancer activity (vs. doxorubicin), suggesting electron-withdrawing groups (e.g., carboxylic acid) enhance cytotoxicity. Benzonitrile’s moderate polarity may balance activity and bioavailability .
Pyrazolo[3,4-d]pyrimidine Derivatives
Compound C: 3-(4-Amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-4-(4-chlorophenyl)but-3-en-2-one
- Core: Pyrazolo[3,4-d]pyrimidine with a conjugated enone system.
- Substituent: 4-Amino group and 4-chlorophenyl.
- Activity: Demonstrated antiproliferative effects (unquantified in evidence). The amino group may facilitate hydrogen bonding, whereas benzonitrile’s nitrile group could offer steric or electronic advantages .
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Compound D: 4-((Methyl(2-(1-(4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)amino)methyl)benzonitrile (52g)
- Core: Pyrido[3,4-d]pyrimidinone vs. thieno[3,2-d]pyrimidine.
- Substituent : Benzonitrile group retained, but pyrido core alters electron distribution.
- Activity: Potent cell activity reported (mechanism unspecified). The pyrido core may improve solubility over thieno systems but reduce membrane permeability .
Key SAR Insights :
- 4-Chlorophenyl : Consistently linked to enhanced lipophilicity and target binding across compounds .
- Benzonitrile vs. Carboxylic Acid : Benzonitrile may improve blood-brain barrier penetration, while carboxylic acids enhance cytotoxicity but limit bioavailability .
- Core Heterocycle: Thieno-pyrimidines exhibit stronger membrane permeability than pyrido/pyrazolo analogues due to sulfur’s lipophilicity .
Physicochemical and Pharmacokinetic Considerations
- LogP: Thieno-pyrimidines (e.g., target compound) likely have higher logP values than pyrido derivatives, favoring tissue penetration but increasing metabolic oxidation risk.
- Metabolic Stability : Benzonitrile’s stability versus carboxylic acid’s susceptibility to glucuronidation may explain divergent pharmacokinetic profiles .
Actividad Biológica
The compound 3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile is a member of the thienopyrimidine class, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C21H17ClN3O2S
- Molecular Weight : 375.4 g/mol
- CAS Number : 1326865-14-8
The compound features a thieno[3,2-d]pyrimidine core structure with substitutions that enhance its biological activity. The presence of the 4-chlorophenyl group is particularly significant as it can influence the compound's interaction with biological targets.
The biological activity of thienopyrimidine derivatives often involves their interaction with specific enzymes and receptors. The mechanism for 3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It could modulate the activity of receptors linked to various signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- A study on thieno[3,2-d]pyrimidines demonstrated their effectiveness against various bacterial strains and highlighted their potential as antibacterial agents .
Antimalarial Activity
The structural framework of this compound suggests potential antimalarial activity:
- In vitro studies on related thienopyrimidine derivatives have shown efficacy against the erythrocytic stage of Plasmodium falciparum, which is responsible for malaria . The chloro analogue was particularly noted for its moderate toxicity against HepG2 liver cells while maintaining activity against P. berghei, indicating a promising therapeutic profile.
Cytotoxicity and Safety Profile
The cytotoxic effects of this class of compounds have been evaluated in several studies:
| Compound | Cell Line | CC50 (µM) | Notes |
|---|---|---|---|
| 3-{[3-(4-chlorophenyl)...} | HepG2 | 29 | Moderate toxicity observed |
| 4-substituted thieno[3,2-d]pyrimidines | HepG2 | 2.9 - 29 | Varying toxicity levels |
These findings suggest that while these compounds can be effective against certain pathogens, their safety profile needs careful consideration in therapeutic contexts.
Case Studies
- Case Study on Antimalarial Efficacy :
- Synthesis and Evaluation :
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis typically involves sequential reactions such as cyclocondensation, alkylation, and functional group modifications. Critical parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., 80–110°C) to achieve high yields, as seen in analogous thieno[3,2-d]pyrimidine syntheses .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance nucleophilic substitution efficiency during alkylation steps .
- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization is recommended to track intermediate formation and purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming substituent positions and aromatic proton environments. For example, benzonitrile protons resonate near δ 7.5–8.1 ppm .
- Mass Spectrometry (HR-MS) : High-resolution mass spectrometry validates molecular formula accuracy (e.g., [M+H]+ peaks with <5 ppm error) .
- X-ray Crystallography : Resolves dihedral angles between the thienopyrimidine core and substituents, influencing electronic properties .
Q. How can researchers assess its preliminary biological activity?
Initial screening should focus on:
- Kinase inhibition assays : Many thieno[3,2-d]pyrimidines target tyrosine kinases. Use fluorescence-based assays with ATP analogs to measure IC values .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing activity to structurally similar compounds .
Advanced Research Questions
Q. What mechanistic insights explain its potential pharmacological activity?
The compound’s bioactivity likely stems from:
- Hydrogen bonding interactions : The 2,4-dioxo groups and benzonitrile moiety may bind kinase active sites, as observed in pyridopyrimidine derivatives .
- Electron-withdrawing effects : The 4-chlorophenyl group enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine or lysine) in target proteins .
- Structural rigidity : The planar thienopyrimidine core promotes intercalation with DNA or RNA in anticancer applications .
Q. How do structural modifications impact its reactivity and bioactivity?
- Substituent variation : Replacing the 4-chlorophenyl group with fluorophenyl or methoxyphenyl alters solubility and binding affinity. For example, fluorophenyl derivatives show improved blood-brain barrier penetration .
- Alkyl chain length : Extending the methylene linker between the core and benzonitrile increases conformational flexibility, potentially enhancing target engagement .
Q. What challenges arise in crystallographic analysis, and how can they be addressed?
- Disorder in aromatic rings : Common in chlorophenyl-substituted compounds. Mitigate by collecting data at low temperatures (e.g., 100 K) and refining with restraints .
- Planarity deviations : Dihedral angles >10° between the thienopyrimidine core and substituents may reduce crystallinity. Use co-crystallization with stabilizing agents (e.g., PEG) .
Q. How can computational methods enhance structure-activity relationship (SAR) studies?
- Molecular docking : Simulate binding modes with kinases (e.g., EGFR or VEGFR2) using software like AutoDock Vina. Focus on π-π stacking between the aromatic core and hydrophobic pockets .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental redox behavior or reactivity .
Q. What strategies improve stability during long-term storage or biological assays?
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the dioxo groups .
- Buffer selection : Use phosphate-buffered saline (PBS) at pH 7.4 with 1% DMSO to maintain solubility and activity in cell-based assays .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in biological activity across similar compounds?
- Meta-analysis : Compare IC values of thieno[3,2-d]pyrimidine derivatives with varying substituents. For example, 4-chlorophenyl analogs may show 10–100x higher potency than methoxyphenyl versions due to enhanced lipophilicity .
- Counter-screening : Test against off-target proteins (e.g., cytochrome P450 enzymes) to rule out non-specific effects .
Q. What experimental design limitations could affect reproducibility, and how are they mitigated?
- By-product formation : Optimize purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates with ≥95% purity .
- Degradation in assays : Pre-treat compound solutions with antioxidants (e.g., ascorbic acid) to prevent oxidation of the thienopyrimidine core .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
